molecular formula C7H5BrF2O B1289352 1-Bromo-2,4-difluoro-3-methoxybenzene CAS No. 221221-00-7

1-Bromo-2,4-difluoro-3-methoxybenzene

Cat. No.: B1289352
CAS No.: 221221-00-7
M. Wt: 223.01 g/mol
InChI Key: RXNZFRZJZNMBBJ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C₇H₅BrF₂O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups

Scientific Research Applications

1-Bromo-2,4-difluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-2,4-difluoro-3-methoxybenzene . For instance, its reactivity might be enhanced under acidic conditions, or it might form complexes with certain metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4-difluoro-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding and other interactions, making it valuable in various research applications .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNZFRZJZNMBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593198
Record name 1-Bromo-2,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221221-00-7
Record name 1-Bromo-2,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 3.7 g of 3-hydroxy-2,4-difluoro-bromobenzene is dissolved in 25 ml of acetone and 2.5 g of potassium carbonate is added followed by 2.2 ml of methyl iodide. The mixture is stirred at 20° C. for 6 hours and the solvent evaporated. After addition of dichloromethane, the suspension is filtered. Evaporation of the solvent affords the desired product.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

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